N-(6-nitropyridin-2-yl)acetamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O3 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
N-(6-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7N3O3/c1-5(11)8-6-3-2-4-7(9-6)10(12)13/h2-4H,1H3,(H,8,9,11) |
InChI Key |
WDPSYOFLOQRVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Materials Science:pyridine Containing Compounds Have Applications in Materials Science, for Example, As Ligands in Coordination Chemistry or As Components of Organic Light Emitting Diodes Oleds . the Specific Electronic Properties Conferred by the Nitro and Acetamide Groups Could Make N 6 Nitropyridin 2 Yl Acetamide and Its Derivatives Interesting Candidates for New Materials with Tailored Optical or Electronic Properties.mdpi.com
Precursor-Based Synthesis Strategies
The synthesis of N-(6-nitropyridin-2-yl)acetamide can be logically approached by the sequential introduction of the required functional groups onto a pyridine (B92270) core. This often involves starting with a pre-functionalized pyridine derivative.
Acetylation of Aminopyridine Derivatives
A primary method for the synthesis of N-acylpyridine compounds is the acetylation of the corresponding aminopyridine precursor. This reaction involves the treatment of an aminopyridine with an acetylating agent. The synthesis of N-(pyridin-2-yl)-benzamide derivatives has been demonstrated through the reaction of 2-aminopyridine (B139424) with trans-β-nitrostyrene, which proceeds via a Michael addition-amidation sequence. mdpi.com
In a more direct analog to the target compound's synthesis, the acetylation of an amino group on an aromatic scaffold is a common transformation. For instance, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide is synthesized from 2-acetyl-6-aminonaphthalene through a two-step process that begins with acetylation. nih.gov This general principle is applicable to the synthesis of this compound from 2-amino-6-nitropyridine. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride.
Nitration Reactions on Pyridine Scaffolds
The introduction of a nitro group onto a pyridine ring is a key step in forming nitropyridine derivatives. This electrophilic aromatic substitution is typically challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions. nanobioletters.com
The nitration of pyridine itself can yield 3-nitropyridine, but this may require high temperatures. nanobioletters.com For substituted pyridines, the position of the existing substituents directs the incoming nitro group. The nitration of 2-methylpyridine (B31789) (2-picoline), for example, typically occurs with a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at elevated temperatures to produce 2-methyl-6-nitropyridine. Similarly, various pyridine derivatives can be nitrated using nitric acid in trifluoroacetic anhydride, yielding 3-nitropyridines in moderate yields. rsc.org The synthesis of this compound could thus be envisioned as starting from N-(pyridin-2-yl)acetamide, followed by a regioselective nitration step.
Advanced Synthetic Approaches
Modern synthetic chemistry offers more sophisticated methods for constructing complex molecules like this compound, often providing greater efficiency and control.
Nucleophilic Aromatic Substitution in Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing electron-deficient aromatic rings, such as nitropyridines. nih.gov In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The nitro group itself is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack, and can also act as a good leaving group in certain cases. researchgate.netscience.gov
The synthesis of various bioactive molecules leverages the reactivity of nitropyridines in SNAr reactions. For example, 2-chloro-5-nitropyridine (B43025) reacts with N-phenylpiperazine to form an intermediate that is later used to synthesize compounds with anticancer activity. nih.gov Another instance involves the reaction of 4-chloro-3-nitropyridine (B21940) with a thiol nucleophile. nih.gov The vicarious nucleophilic substitution (VNS) of hydrogen is another related method, where electrophilic nitropyridines react with carbanions to achieve C-H alkylation. nih.gov This highlights the utility of the nitro group in facilitating the introduction of various substituents onto the pyridine scaffold.
Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Arylamination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthesis for forming carbon-nitrogen bonds. youtube.com This reaction couples an amine with an aryl halide or pseudohalide, providing an efficient route to aryl amines. organic-chemistry.org The process is driven by a palladium catalyst, often in conjunction with bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos, which enhance the reaction's efficiency and scope. youtube.com
This methodology can be applied to the synthesis of N-aryl pyridine derivatives. For example, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized in moderate to good yields using Buchwald-Hartwig amination conditions. nih.gov The synthesis of this compound could potentially be achieved by coupling acetamide (B32628) with a suitable 2-halo-6-nitropyridine derivative under Buchwald-Hartwig conditions. The choice of ligand, base, and reaction conditions is critical for optimizing the yield of such transformations. youtube.com
Multi-Component Reactions for Pyridine Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. bohrium.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comacsgcipr.org Several MCRs are known for the synthesis of the pyridine core, such as the Hantzsch pyridine synthesis. taylorfrancis.com
Modern MCRs offer green and efficient pathways to novel pyridine derivatives. nih.govacs.org For instance, a one-pot, four-component reaction can produce highly substituted pyridines in excellent yields under microwave irradiation. nih.govacs.org While not directly producing this compound, these methods are invaluable for constructing the substituted pyridine skeleton. The resulting pyridine can then be subjected to further functional group interconversions to arrive at the target molecule. The versatility of MCRs allows for the incorporation of a wide range of substituents, making them a powerful tool for creating libraries of pyridine analogs. bohrium.com
Green Chemistry Modalities (e.g., Sonochemical Synthesis)
Sonochemical synthesis stands out as a potent green chemistry technique, utilizing high-frequency sound waves (typically >20 kHz) to drive chemical reactions. researchgate.net The underlying principle of sonochemistry is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. mdpi.com This collapse generates localized hot spots with transient temperatures of several thousand Kelvin and pressures exceeding a thousand atmospheres, leading to a dramatic acceleration of reaction rates. aurigeneservices.com This energy-efficient approach often results in higher yields, shorter reaction times, and can enable reactions at milder bulk temperatures compared to conventional heating methods. researchgate.netnih.gov
The application of ultrasound in heterocyclic synthesis is well-documented, particularly for nitrogen-containing scaffolds like pyridines and pyrimidines. nih.govnih.gov Researchers have demonstrated that sonication can significantly improve the efficiency of multicomponent reactions, cyclocondensations, and cycloadditions, which are fundamental to constructing these ring systems. nih.govnih.gov For instance, the synthesis of certain pyrimidine (B1678525) derivatives under ultrasonic irradiation was completed in 35-45 minutes with high yields, whereas conventional heating methods required 2.5-4 hours and resulted in lower yields. nih.gov
While a specific sonochemical protocol for this compound is not extensively detailed in the literature, the synthesis of its analogs and related structures has been successfully achieved using this green modality. One-pot, three-component reactions assisted by ultrasound have been developed for synthesizing novel pyridyl piperazine (B1678402) derivatives and 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. researchgate.netrsc.org These methods highlight the prominent features of sonochemistry, including reduced reaction times (as short as 30 minutes), high isolated yields, and the avoidance of complex purification techniques like column chromatography. rsc.org
A plausible sonochemical route to this compound would involve the acetylation of 2-amino-6-nitropyridine with an agent like acetic anhydride or acetyl chloride in a suitable solvent. The application of ultrasonic irradiation to this mixture would be expected to enhance the rate of this nucleophilic substitution, leading to the desired product under more favorable conditions than traditional methods.
The table below illustrates a comparative study for the synthesis of a related heterocyclic system, showcasing the typical advantages of sonication.
Table 1: Comparison of Conventional vs. Sonochemical Synthesis for Pyrimidine Derivatives
This table is interactive. You can sort and filter the data.
| Compound Class | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Bis-pyrimidine | Conventional (Reflux) | 2.5 - 4 hours | 72 - 73 | nih.gov |
Research into the sonochemical synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives further underscores the utility of this method. nih.gov In these studies, reactions conducted under ultrasonic irradiation at 85 °C were complete in just 20 minutes, providing excellent yields. In contrast, the same reactions under conventional reflux conditions required 3 hours. nih.gov This demonstrates a significant reduction in both time and energy consumption.
The following table summarizes the findings for the sonochemical synthesis of various substituted pyridine analogs, highlighting the efficiency and versatility of the method.
Table 2: Sonochemical Synthesis of Selected Pyridine Analogs
This table is interactive. You can sort and filter the data.
| Product | Reactants | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridines | 1-amino-2-iminopyridine derivatives + acetylene (B1199291) derivatives | Acetonitrile, 85 °C, Sonication | 20 min | Very Good to Excellent | nih.gov |
| Pyridyl piperazine derivatives | 2-hydroxy-aryl-1-carboxaldehydes + 1-(pyridin-4-yl)piperazine + aryl boronic acids | Aqueous medium, Meglumine catalyst, Sonication | 30 min | High | rsc.org |
These findings collectively suggest that a sonochemical approach is a highly viable and advantageous green methodology for the synthesis of this compound and its analogs. The method's capacity for rate enhancement, yield improvement, and operational simplicity makes it a superior alternative to traditional synthetic protocols.
Reduction Reactions of the Nitro Group
The nitro group is a primary site for chemical modification, with its reduction to an amino group being a key transformation.
Selective Reduction to Amino Derivatives
The selective reduction of the nitro group in this compound to an amino group is a synthetically important reaction. This transformation is typically achieved while preserving the acetamide functionality and the pyridine ring. The introduction of an amino group can significantly alter the electronic properties of the pyridine ring, potentially hindering further reduction of any remaining nitro groups. nih.gov
Several methods are employed for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation is a widely used and effective method for this transformation. commonorganicchemistry.com
Palladium on Carbon (Pd/C): This heterogeneous catalyst is frequently the preferred choice for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere. mdpi.comresearchgate.net While highly efficient, a drawback of Pd/C is its potential to reduce other functional groups that may be present in the molecule. commonorganicchemistry.com
Stannous Chloride (SnCl₂): Reduction using stannous chloride offers a milder alternative to catalytic hydrogenation and is often employed when other reducible functional groups are present in the molecule. commonorganicchemistry.comacsgcipr.orgsemanticscholar.org This method has historically been chosen for its compatibility with various functional groups. acsgcipr.org The reaction is typically carried out in an acidic medium. semanticscholar.org While effective, this method can generate tin-based byproducts that may be difficult to remove from the reaction mixture. acsgcipr.org
Reactions Involving the Acetamide Moiety
The acetamide group offers further opportunities for derivatization of this compound.
Nucleophilic Reactivity at the Amide Nitrogen
The nitrogen atom of the acetamide group can act as a nucleophile. rsc.org This reactivity allows for the formation of new chemical bonds through reactions with suitable electrophiles. For instance, the amide nitrogen can participate in nucleophilic substitution reactions, enabling the modification of the molecule. evitachem.com
Derivatization through Acyl Group Modifications
Modifications to the acyl group of the acetamide provide another route for creating derivatives. For example, the acetamide group can be introduced through acylation reactions, often using acetic anhydride or acetyl chloride. evitachem.com
Reactivity of the Pyridine Ring System
Electrophilic and Nucleophilic Substitutions on the Pyridine Nucleus
Electrophilic Aromatic Substitution
The pyridine ring is inherently resistant to electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. In the case of this compound, the presence of the powerful electron-withdrawing nitro group further deactivates the ring towards attack by electrophiles. Under the acidic conditions often required for EAS reactions, the pyridine nitrogen is likely to be protonated, creating a pyridinium (B92312) species that is even more deactivated. rsc.orgvaia.com
While the acetamido group at the C-2 position is an activating group, its influence is insufficient to overcome the combined deactivating effects of the ring nitrogen and the C-6 nitro group. Consequently, electrophilic substitution on the pyridine nucleus of this compound is generally considered unfavorable and not a primary pathway for derivatization. researchgate.net
Nucleophilic Aromatic Substitution
Conversely, the electron-deficient character of the pyridine ring, enhanced by the nitro group, makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgyoutube.com The nitro group strongly activates the ortho (C-5) and para (C-3) positions to nucleophilic attack. However, SNAr reactions typically require a good leaving group, such as a halide, at the position of attack.
Direct nucleophilic substitution of a hydrogen atom (SNH) is rare but possible through mechanisms like the Vicarious Nucleophilic Substitution (VNS), where carbanions can attack the activated ring. acs.org More commonly, derivatization strategies rely on precursors where a leaving group is present. For instance, the analogous compound 2-chloro-5-nitropyridine readily reacts with various nucleophiles. rsc.org In a similar vein, a precursor like N-(6-chloro-3-nitropyridin-2-yl)acetamide would be expected to undergo facile substitution of the chlorine atom. google.com
The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromatization is then restored by the expulsion of the leaving group.
| Precursor Example | Nucleophile | Product | Reaction Type |
| 2-chloro-3-nitropyridine | Arenethiolates | 2-Arylthio-3-nitropyridines | SNAr rsc.org |
| 2-chloro-5-nitropyridine | Arenethiolates | 2-Arylthio-5-nitropyridines | SNAr rsc.org |
| 2-amino-6-chloro-3-nitropyridine | Sodium Methoxide | 2-amino-6-methoxy-3-nitropyridine | SNAr google.com |
| 3-Nitropyridine | Ammonia/Amines | 4-Substituted-2-alkylamino-5-nitropyridines | Oxidative SNH |
Strategies for Further Functionalization
Several strategies can be employed to introduce new functional groups onto the this compound scaffold, primarily by targeting the existing substituents.
Reduction of the Nitro Group
One of the most versatile strategies for functionalization is the reduction of the C-6 nitro group to a primary amine. This transformation fundamentally alters the electronic properties of the pyridine ring and provides a new site for a wide array of chemical modifications. Common reducing agents for this purpose include stannous chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. google.com
The resulting N-(6-aminopyridin-2-yl)acetamide is a diamine derivative. The newly formed amino group at C-6 can undergo several subsequent reactions:
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂) can convert the amino group into a diazonium salt. This intermediate is highly valuable as it can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, or -OH.
Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form new amide or sulfonamide linkages.
Condensation Reactions: It can be condensed with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.
Nucleophilic Substitution of a Precursor
As discussed previously, a highly effective strategy involves using a halogenated precursor, such as a chloro- or bromo- derivative at the 6-position. The synthesis would begin with a molecule like 2-amino-6-chloropyridine, which would be nitrated and then acetylated. The chlorine atom serves as an excellent leaving group for SNAr reactions, allowing for the introduction of diverse functionalities by reacting it with various nucleophiles.
| Nucleophile Type | Reagent Example | Functional Group Introduced |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) google.com |
| N-Nucleophiles | Ammonia, Primary/Secondary Amines | Amino (-NH₂), Alkylamino (-NHR) |
| S-Nucleophiles | Sodium Thiolate (NaSR) | Thioether (-SR) rsc.org |
| C-Nucleophiles | Cyanide (e.g., KCN) | Cyano (-CN) |
Modification of the Acetamido Group
The acetamido group at the C-2 position can also be a target for modification.
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to revert to the primary amino group, yielding 2-amino-6-nitropyridine. pipzine-chem.com This can be useful if the acetamido group was initially used as a protecting group or to modulate reactivity during a previous synthetic step. The resulting 2-amino-6-nitropyridine is a key intermediate for synthesizing various biologically active compounds. pipzine-chem.com
These functionalization strategies highlight the versatility of the this compound scaffold, allowing for systematic modification at multiple positions to generate a library of derivatives for further investigation.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of a molecule, offering insights into the functional groups present and their chemical environment.
Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The FT-IR spectrum of N-(6-nitropyridin-2-yl)acetamide is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies are associated with the N-H, C=O, C-N, and NO₂ groups. The N-H stretching vibration of the secondary amide is anticipated to appear in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group, a strong and prominent band, is typically observed between 1650 and 1690 cm⁻¹. The presence of the nitro group is indicated by two distinct stretching vibrations: an asymmetric stretch usually found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1345-1385 cm⁻¹ region. Aromatic C-N stretching vibrations are expected in the 1200-1400 cm⁻¹ range, while C-H stretching vibrations of the pyridine (B92270) ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amide) | 3200-3400 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=O (Amide I) | 1650-1690 | Stretching |
| C=C, C=N (Aromatic) | 1400-1600 | Stretching |
| N-O (Asymmetric) | 1500-1560 | Stretching |
| N-O (Symmetric) | 1345-1385 | Stretching |
Raman Spectroscopy Investigations
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong IR absorptions are observed for polar bonds, Raman spectroscopy is particularly sensitive to non-polar and symmetric vibrations.
For this compound, the symmetric stretching vibration of the nitro group is expected to be a strong and characteristic band in the Raman spectrum. The aromatic ring stretching vibrations of the pyridine moiety should also be clearly observable. The carbonyl C=O stretch, while present, may be weaker than in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of a molecule by probing the magnetic properties of atomic nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each type of proton. The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 10.0 ppm. The protons of the pyridine ring will resonate in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the nitro and acetamido groups. The methyl protons of the acetyl group will give rise to a sharp singlet in the upfield region, likely around δ 2.2 ppm.
The ¹³C NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the amide is expected to resonate significantly downfield, in the range of δ 168-172 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm), with the carbon bearing the nitro group being the most deshielded. The methyl carbon of the acetyl group will be found in the upfield region, typically around δ 20-25 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | 168-172 |
| CH₃ | ~2.2 | 20-25 |
| Pyridine-H3 | 7.5-8.5 | 110-120 |
| Pyridine-H4 | 7.8-8.8 | 135-145 |
| Pyridine-H5 | 7.0-8.0 | 105-115 |
| Pyridine-C2 | - | 150-160 |
| Pyridine-C6 | - | 155-165 |
Advanced 2D NMR Techniques for Structural Assignment (e.g., HSQC, HMBC, COSY, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is essential. researchgate.netyoutube.comprinceton.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY is expected to show correlations between the adjacent protons on the pyridine ring, helping to establish their relative positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.netprinceton.edu This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methyl proton signal will show a cross-peak with the methyl carbon signal. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can help to determine the conformation of the molecule. For instance, a NOESY experiment could potentially show a spatial correlation between the N-H proton and one of the protons on the pyridine ring. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, with a molecular weight of approximately 181.15 g/mol , the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 181. cymitquimica.com Common fragmentation patterns for acetamides include the loss of the acetyl group (CH₃CO) or the entire acetamido group. The presence of the nitro group may also lead to characteristic fragmentation pathways, such as the loss of NO or NO₂.
Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar molecules like this compound. In a typical analysis, the molecule would be expected to be detected as a protonated species, [M+H]⁺, or as an adduct with other cations (e.g., [M+Na]⁺). The resulting mass-to-charge ratio (m/z) provides the molecular weight of the ion.
High-Resolution Mass Spectrometry (HRMS) would further refine this information by providing a highly accurate mass measurement. This allows for the determination of the elemental formula of the compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
As of this writing, specific experimental ESI-MS or HRMS data (such as observed m/z values) for this compound has not been located in publicly accessible scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. nih.gov The spectrum of this compound would be expected to show characteristic absorption bands (λmax) associated with its electronic structure. These transitions are typically π→π* and n→π*. researchgate.net
The key chromophores in this molecule are the nitropyridine ring and the acetamide (B32628) group. rsc.org The presence of the conjugated system of the pyridine ring and the nitro group, an electron-withdrawing group, would likely result in absorption maxima in the UV region. researchgate.netrsc.org The exact position and intensity of these bands are sensitive to the solvent used.
Specific experimental UV-Vis absorption maxima (λmax) for this compound are not available in the surveyed literature.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Solid-State Structure
To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the arrangement of molecules within it. The key data obtained from this analysis includes the crystal system, space group, and the dimensions of the unit cell.
A search of crystallographic databases reveals that the crystal structure for this compound has not been determined or is not publicly available. Therefore, no data on its crystal system, space group, or unit cell parameters can be provided.
Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
If a crystal structure were available, it would allow for a detailed analysis of the molecule's conformation—for instance, the dihedral angle between the plane of the pyridine ring and the acetamide substituent.
Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions. For this compound, one would anticipate several key interactions holding the molecules together in the solid state:
Hydrogen Bonding: A classic hydrogen bond would be expected between the amide N-H group of one molecule and the carbonyl oxygen (C=O) or a nitro group oxygen of a neighboring molecule.
π-Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, which are common in planar aromatic systems and contribute significantly to crystal stability.
These non-covalent interactions are crucial as they dictate the material's bulk properties, such as melting point and solubility.
Without a solved crystal structure, a definitive analysis of the molecular conformation and the specific intermolecular interactions for this compound cannot be conducted.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost.
The geometry of N-(6-nitropyridin-2-yl)acetamide has been optimized using DFT methods, typically with a basis set such as 6-311++G(d,p), to locate the minimum energy structure on the potential energy surface. The presence of the acetamide (B32628) side chain introduces the possibility of different conformers due to rotation around the C-N single bonds.
Theoretical studies on similar substituted pyridines, such as 3-hydroxy-6-methyl-2-nitropyridine, have shown that different orientations of substituent groups can lead to distinct conformers with varying stabilities. researchgate.net For this compound, two primary planar conformers can be envisioned, arising from the rotation around the N-C(O) bond of the acetamide group. These would be an O-cis and an O-trans conformer, referring to the relative orientation of the carbonyl oxygen and the pyridine (B92270) ring nitrogen.
Furthermore, the nitro group and the acetamide group can exhibit torsional angles with respect to the pyridine ring. However, due to the stabilizing effects of conjugation, a largely planar structure is expected to be the most stable. In related molecules like 2-amino-3-nitropyridine, DFT calculations have confirmed a planar geometry stabilized by intramolecular hydrogen bonding. researchgate.net For this compound, the planarity would be influenced by the interplay of steric hindrance between the substituents and the electronic stabilization from conjugation. The optimized geometric parameters, including bond lengths and angles, for the most stable conformer would be in good agreement with experimental data if available. researchgate.net
Table 1: Predicted Optimized Geometric Parameters for this compound (Exemplary Data based on Analogous Structures)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N(amide) | 1.36 | C2-N-C(O) | 128.0 |
| N(amide)-C(O) | 1.38 | N-C(O)-C(Me) | 115.0 |
| C(O)-O | 1.23 | N-C(O)-O | 122.0 |
| C5-N(nitro) | 1.48 | C4-C5-N(nitro) | 118.0 |
| N(nitro)-O | 1.22 | C6-C5-N(nitro) | 118.5 |
| C-C (pyridine) | 1.39 - 1.40 | C-N-C (pyridine) | 117.0 |
Note: This data is illustrative and based on computational studies of similar nitropyridine derivatives.
For this compound, the HOMO is expected to be primarily localized on the acetamido-substituted pyridine ring, which is the more electron-rich portion of the molecule. The electron-donating nature of the acetamido group increases the energy of the HOMO. Conversely, the LUMO is anticipated to be centered predominantly on the nitro-substituted pyridine ring, particularly on the nitro group itself, which is a strong electron-withdrawing group. researchgate.net
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the presence of both an electron-donating group (acetamido) and a strong electron-withdrawing group (nitro) on the same pyridine ring leads to a significant intramolecular charge transfer character and a relatively small HOMO-LUMO gap.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Values)
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.50 |
| HOMO-LUMO Gap | 4.35 |
Note: These values are representative and derived from DFT calculations on analogous substituted nitropyridines.
Spectroscopic Property Predictions
Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between molecular structure and spectroscopic signatures.
Theoretical vibrational spectra (Infrared and Raman) can be calculated by performing a frequency analysis on the optimized geometry. nih.govarxiv.org The calculated frequencies and intensities of the vibrational modes can be compared with experimental data to confirm the structure and assign the observed spectral bands. 117.240.141researchgate.net
Key vibrational modes for this compound would include:
N-H stretching of the amide group, typically appearing in the range of 3200-3400 cm⁻¹.
C=O stretching of the amide carbonyl group, a strong band usually observed around 1680-1700 cm⁻¹.
Asymmetric and symmetric stretching of the NO₂ group , which are expected to appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
Pyridine ring stretching vibrations in the 1600-1400 cm⁻¹ region.
Similarly, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra and provide further confirmation of the molecular structure.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. qu.edu.qamdpi.com It provides information about the energies of electronic excitations from the ground state to various excited states, as well as the oscillator strengths of these transitions, which relate to the intensity of the absorption bands. researchgate.net
For this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the aromatic system and intramolecular charge transfer (ICT) transitions. The ICT transition would involve the transfer of electron density from the HOMO (located on the acetamido-pyridine part) to the LUMO (located on the nitropyridine part). This type of transition is characteristic of "push-pull" systems containing both electron-donating and electron-withdrawing groups. researchgate.net TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for these transitions. youtube.com
Table 3: Predicted Electronic Transitions for this compound (Illustrative TD-DFT Results)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.54 | 350 | 0.45 | HOMO → LUMO (ICT) |
| S₀ → S₂ | 4.28 | 290 | 0.21 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 4.77 | 260 | 0.33 | HOMO → LUMO+1 (π→π) |
Note: This data is for illustrative purposes, based on typical TD-DFT results for similar aromatic nitro compounds.
Analysis of Bonding and Non-Covalent Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, hybridization, and intramolecular interactions, including non-covalent ones. uni-muenchen.dewisc.edu It provides a chemical picture of bonding that aligns with Lewis structures and concepts of hyperconjugation.
In this compound, NBO analysis can quantify the delocalization of electron density from lone pair orbitals into antibonding orbitals. A significant interaction would be the delocalization of the lone pair of the amide nitrogen into the π* orbitals of the pyridine ring and the carbonyl group, which contributes to the planarity and stability of the molecule. Similarly, delocalization from the pyridine ring into the π* orbitals of the nitro group accounts for its strong electron-withdrawing effect.
NBO analysis can also identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds. nih.gov In one of the planar conformers of this compound, a weak C-H···O hydrogen bond might exist between a C-H bond of the methyl group and the oxygen of the nitro group, or between a pyridine C-H and the carbonyl oxygen, contributing to the conformational preference. The strength of these interactions can be estimated by second-order perturbation theory analysis within the NBO framework. semanticscholar.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. northeastern.eduuni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.deresearchgate.net
A typical NBO analysis for this compound would quantify the stabilization energies arising from electron delocalization between filled (donor) and empty (acceptor) orbitals. For instance, it would detail interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds (e.g., n -> π* or n -> σ* interactions). This provides insight into the molecule's electronic stability and the nature of its intramolecular interactions. wisc.edu Data from such an analysis is typically presented in a table summarizing the key donor-acceptor interactions and their corresponding second-order perturbation theory energies (E(2)).
No specific NBO analysis data for this compound has been found in the reviewed literature.
Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis
Quantum Theory of Atoms in Molecules (QTAIM) defines atoms and the bonds between them based on the topology of the electron density. mpg.denih.gov This method allows for the characterization of bond properties, such as their strength and type (e.g., covalent, ionic, hydrogen bonds), by analyzing the electron density at a specific point between two atoms, known as the bond critical point (BCP). nih.gov
Specific QTAIM and Hirshfeld surface analysis studies for this compound are not available in the current scientific literature.
Molecular Docking and Simulation Studies
Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and to understand the structural basis of this interaction.
Ligand-Protein Binding Mode Prediction
Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. edgccjournal.orgpharmpharm.ru This method uses scoring functions to estimate the binding affinity, which helps in identifying potential drug candidates. cymitquimica.com A typical docking study for this compound would involve computationally placing the molecule into the binding pocket of a specific protein target. The results would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.
No molecular docking studies predicting the binding mode of this compound with any specific protein target have been reported in the literature reviewed.
Structure-Activity Relationship (SAR) Insights from Computational Models
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govbris.ac.uk Computational SAR models can be developed by analyzing a series of related compounds and their activities. These models can help in identifying the key chemical features (pharmacophores) responsible for the desired biological effect and can guide the design of new, more potent analogues. bris.ac.ukmdpi.com For a series including this compound, computational SAR would explore how modifications to the pyridine ring, the nitro group, or the acetamide side chain affect its predicted binding affinity or activity.
No computational SAR models or detailed SAR studies specifically focused on this compound and its derivatives were found in the searched literature.
Structure Activity Relationship Sar Investigations
Design and Synthesis of N-(6-nitropyridin-2-yl)acetamide Analogs for SAR Studies
The strategic design of analogs for SAR studies typically involves the systematic modification of distinct regions of the parent molecule. For a compound like this compound, the scaffold can be divided into three primary subunits for derivatization: the nitropyridine ring, the acetamide (B32628) linker, and a potential aryl group that could be appended. bris.ac.ukresearchgate.net
The synthesis of these analogs employs established synthetic pathways. A common approach begins with appropriately substituted arylacetonitriles. These starting materials can be reacted with a halogenated pyridine (B92270), such as 2-bromopyridine (B144113) or 2-chloropyridine, in a one-pot procedure to yield 2-aryl-2-pyridylacetonitriles. researchgate.net Subsequent hydrolysis of the nitrile group furnishes the desired acetamide functionality.
Alternatively, amide bond formation can be achieved through coupling reactions. For instance, a carboxylic acid derivative can be activated with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine). mdpi.com This activated species is then reacted with the corresponding amine, in this case, an aminopyridine derivative, to yield the final acetamide analog. mdpi.com Variations in the aromatic portion can be introduced by using different substituted phenyls or by replacing the phenyl ring with bioisosteric alternatives like other heterocyclic rings or larger aromatic systems such as naphthalene. bris.ac.ukresearchgate.net
Correlation of Structural Modifications with Biological Activity Profiles
The biological activity of this compound analogs is profoundly influenced by their structural modifications. SAR studies on closely related 2-aryl-2-(pyridin-2-yl)acetamides, which have been investigated for their anticonvulsant properties, reveal clear trends. The nature and position of substituents on the aryl ring are particularly critical for activity. bris.ac.uknih.gov
Generally, derivatives with an unsubstituted phenyl ring or those bearing substituents at the ortho or meta positions exhibit the highest anticonvulsant activity. bris.ac.ukresearchgate.net In contrast, the introduction of substituents at the para position often leads to a decrease or complete loss of activity. bris.ac.uk
Table 1: Structure-Activity Relationship of 2-Aryl-2-(pyridin-2-yl)acetamide Analogs
| Compound | Aryl Group (Substitution) | Biological Activity (Anticonvulsant) |
|---|---|---|
| Parent Scaffold | Unsubstituted Phenyl | High |
| Analog A | ortho-Chloro Phenyl | High |
| Analog B | meta-Fluoro Phenyl | High |
| Analog C | para-Methyl Phenyl | Low / Inactive |
| Analog D | Naphthalene | Variable |
| Analog E | Pyridine (bioisostere) | Variable |
This table is a generalized representation based on SAR trends described in the literature for related compounds. bris.ac.ukresearchgate.netnih.gov
Mechanistic Insights from Ligand-Target Interactions
The biological effects of this compound and its analogs are dictated by their specific interactions with molecular targets. Understanding these interactions at a molecular level is crucial for rational drug design.
Both the nitro and acetamide functional groups are pivotal to the molecule's activity profile. The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the pyridine ring, facilitating interactions with biological nucleophiles. nih.gov Nitropyridine moieties are found in a variety of bioactive molecules, highlighting their importance in medicinal chemistry. nih.gov Furthermore, the nitro group can serve as a synthetic handle, allowing for its reduction to an amino group, which can then be further functionalized to create a diverse library of analogs. nih.gov
The acetamide group is another key pharmacophoric feature. It is a common structural motif in many biologically active compounds. nih.gov The amide bond is relatively stable and can participate in crucial hydrogen bonding interactions with target proteins or enzymes. nih.gov
The ability of this compound to form hydrogen bonds is a primary determinant of its binding affinity and specificity. The acetamide group, with its N-H proton and carbonyl oxygen, can act as both a hydrogen bond donor and acceptor. nih.gov Studies on the interaction of acetamide with nucleic acid bases have shown that it can form pairs of hydrogen bonds, highlighting its potential to interact with biological macromolecules. nih.gov
The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor. This interaction can induce conformational control, orienting the molecule optimally within the binding pocket of its target. researchgate.net These intramolecular and intermolecular hydrogen bonds, along with other electrostatic interactions, are fundamental to the stable binding of the ligand to its biological target, ultimately leading to the observed biological response.
Advanced Research Applications and Outlook
Role as Synthetic Intermediates in Organic Synthesis
The structural characteristics of N-(6-nitropyridin-2-yl)acetamide make it a valuable intermediate in the synthesis of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic substitution reactions. Additionally, the acetamide (B32628) group can be hydrolyzed or otherwise modified, providing a handle for further functionalization.
While direct studies detailing the use of this compound as a precursor for complex heterocyclic systems are not extensively documented, the reactivity of related nitropyridine and aminopyridine derivatives suggests its potential in this area. The nitro group can be reduced to an amino group, which can then participate in a variety of cyclization reactions to form fused heterocyclic systems. For instance, aminopyridines are key starting materials in the synthesis of imidazo[1,2-a]pyridines, which are known for their broad range of biological activities. A range of 6-substituted imidazo[1,2-a]pyridines have been synthesized and have shown excellent activity against colon cancer cell lines. nih.gov
Furthermore, the amino group derived from the reduction of the nitro group in this compound could be diazotized and subsequently converted to other functional groups, or it could be used in condensation reactions to form other heterocyclic rings. The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through various methods, including the cyclization of N-(2-pyridyl)amidines and the reaction of azinium-N-imines with nitriles. nih.gov These synthetic strategies highlight the potential pathways where an appropriately functionalized aminopyridine, derivable from this compound, could serve as a key building block.
The development of novel synthetic routes to access 2,6-disubstituted pyridines from triazolopyridines further underscores the importance of pyridine-based precursors in constructing complex molecular architectures. nih.gov The versatility of the pyridine scaffold, enhanced by the presence of reactive functional groups like the nitro and acetamide moieties in this compound, positions it as a promising, though currently under-explored, intermediate for the synthesis of novel heterocyclic compounds.
Exploration of Enzyme Inhibition Potential
The structural features of this compound also suggest its potential as an inhibitor of various enzymes. The nitropyridine core is present in a number of biologically active molecules, and the acetamide side chain can participate in hydrogen bonding and other interactions within an enzyme's active site.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibition of urease is a key therapeutic strategy for treating these infections. While there are no direct studies on the urease inhibitory activity of this compound, research on related nitropyridine derivatives has shown promising results. For example, a series of 3-nitropyridylpiperazine derivatives were synthesized and evaluated as potential urease inhibitors, with some compounds showing significantly lower IC50 values than the standard inhibitor, thiourea.
The structure-activity relationship (SAR) studies of various pyridine carboxamide and carbothioamide derivatives have also provided insights into the features that contribute to urease inhibition. mdpi.com These studies have shown that the substitution pattern on the pyridine ring, as well as the nature of the side chain, can significantly influence the inhibitory potency. The presence of electron-withdrawing groups on the pyridine ring, such as a nitro group, is often associated with enhanced biological activity. In silico studies have suggested that the inhibitory activity is related to the interaction of the ligand with the nickel metallocenter in the enzyme's active site, as well as with key amino acid residues. nih.gov
Table 1: Urease Inhibitory Activity of Selected Pyridine Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential for urease inhibition within this class of molecules.
| Compound Class | Example Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridine Carboxamide Derivatives | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 | mdpi.com |
| Pyridine Carboxamide Derivatives | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 | mdpi.com |
α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the small intestine. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic approach for managing type 2 diabetes. While this compound has not been directly evaluated for α-glucosidase inhibition, studies on N-aryl acetamides have demonstrated the potential of this chemical class.
A study on novel pyridazine N-aryl acetamides revealed that several compounds were more potent α-glucosidase inhibitors than the commercially available drug, acarbose. nih.gov The structure-activity relationship studies indicated that the nature and position of substituents on the aryl ring significantly affected the inhibitory activity. nih.gov For instance, the presence of electron-withdrawing groups like chloro and bromo, and electron-donating groups like methyl, resulted in better α-glucosidase inhibition. nih.gov Kinetic studies have shown that some of these inhibitors act via a competitive mechanism. bohrium.com
Table 2: α-Glucosidase Inhibitory Activity of Selected N-Arylacetamide Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential for α-glucosidase inhibition within this class of molecules.
| Compound Class | Example Substituent (R) | IC50 (µM) | Reference |
|---|---|---|---|
| 1,2-benzothiazine-N-arylacetamides | 4-chlorophenyl | 46.25 | nih.gov |
| 1,2-benzothiazine-N-arylacetamides | 4-bromophenyl | 40.76 | nih.gov |
| 1,2-benzothiazine-N-arylacetamides | 4-methylphenyl | 35.10 | nih.gov |
| 1,2-benzothiazine-N-arylacetamides | 2,4-dichlorophenyl | 25.88 | nih.gov |
Transglutaminase 2 (TG2) is a multifunctional enzyme involved in various cellular processes, including protein cross-linking. Its dysregulation has been implicated in several diseases, including celiac disease and neurodegenerative disorders. nih.gov The inhibition of TG2 is therefore a topic of significant therapeutic interest. mdpi.comnih.gov
While there is no direct research on the inhibition of TG2 by this compound, the development of TG2 inhibitors has explored a wide range of chemical scaffolds. researchgate.net Inhibitors of TG2 can be classified based on their mechanism of action as competitive, reversible, or irreversible. researchgate.net The development of potent and selective TG2 inhibitors remains an active area of research, and the exploration of novel chemical scaffolds is crucial. Given the biological activities observed for other nitropyridine derivatives, the potential of this compound as a TG2 inhibitor warrants investigation.
Protein kinases play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. Kinase inhibitors are therefore a major class of therapeutic agents. The pyridine ring is a common scaffold in many approved and investigational kinase inhibitors.
While the specific kinase inhibition profile of this compound has not been reported, the general class of pyridine-containing molecules has been extensively explored for this purpose. For example, type II kinase inhibitors, which bind to the inactive conformation of the kinase, have been developed with high selectivity. nih.gov Structure-activity relationship studies have shown that even small structural modifications to the inhibitor can lead to significant changes in the kinase selectivity profile. nih.gov The development of highly selective kinase inhibitors is a key challenge in the field, and the exploration of novel chemical matter, including derivatives of this compound, could lead to the discovery of new therapeutic agents.
Development of Chemical Tools and Probes for Biological Systems
The unique architecture of this compound, featuring a nitropyridine core, presents several avenues for its development into chemical tools and probes to investigate complex biological processes. The electron-withdrawing nature of the nitro group and the reactive potential of the acetamide moiety can be leveraged to design molecules with specific functionalities.
One promising application lies in the creation of fluorescent probes . The pyridine ring system is a common component of various fluorophores. By strategically modifying the this compound structure, for instance, through the introduction of a fluorophore or a group that becomes fluorescent upon reacting with a specific analyte, it is possible to develop sensors for various biological molecules or ions. The nitro group, in particular, can act as a fluorescence quencher, and its reduction or displacement by a biological target could lead to a "turn-on" fluorescent signal, providing a highly sensitive detection mechanism.
Furthermore, the acetamide group offers a handle for bioconjugation . This allows for the attachment of this compound to other molecules, such as proteins, nucleic acids, or lipids, to track their localization and dynamics within a cell. This approach is central to the field of chemical biology , which seeks to understand biological systems using chemical tools.
Another area of potential is in the development of bioorthogonal chemical reporters . Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The functional groups present in this compound could potentially be exploited in such reactions. For example, the nitro group could be chemically modified to participate in specific bioorthogonal ligations, allowing for the precise labeling of biomolecules in their native environment. While nitrones have been utilized in bioorthogonal chemistry, the direct application of nitropyridines in this context is an area ripe for exploration. nih.govresearchgate.net
The table below summarizes the potential applications of this compound as a chemical tool, based on the functionalities of its core structure.
| Application Area | Rationale for this compound | Potential Research Direction |
| Fluorescent Probes | The nitropyridine core can act as a modulator of fluorescence. | Synthesis of derivatives where the nitro group quenches a nearby fluorophore, with fluorescence restored upon reaction with a target analyte. |
| Bioconjugation | The acetamide group provides a site for chemical modification and attachment to biomolecules. | Covalent linking of this compound to antibodies or small molecule ligands to create targeted probes. |
| Bioorthogonal Chemistry | The functional groups could be adapted for selective chemical reactions within a biological setting. | Investigating the reactivity of the nitropyridine moiety in bioorthogonal cycloaddition reactions for cellular labeling. |
Future Research Directions in Pyridine-Based Chemical Biology
The field of pyridine-based chemical biology is continually evolving, with a focus on creating more sophisticated and specific tools for biological investigation. The future trajectory of this research will likely involve several key themes where compounds like this compound could play a role.
A significant future direction is the development of activity-based probes (ABPs) . These probes are designed to covalently bind to the active site of specific enzymes, providing a direct readout of enzymatic activity. The reactivity of the pyridine ring, potentially enhanced by the nitro group in this compound, could be harnessed to design irreversible inhibitors that act as ABPs for certain enzyme classes.
Another expanding area is the creation of photoactivatable probes . These molecules remain inert until activated by a specific wavelength of light, offering precise spatiotemporal control over their activity. The nitro group in aromatic compounds can sometimes be photochemically cleaved, suggesting a potential avenue for designing photo-release "caged" molecules based on the this compound scaffold.
Furthermore, the integration of computational methods with synthetic chemistry will be crucial for the rational design of novel pyridine-based probes. In silico screening and molecular modeling can predict the binding affinity and selectivity of potential probes for their biological targets, thereby accelerating the discovery process. This approach could be applied to virtually screen libraries of this compound derivatives against various protein targets.
The exploration of multidrug resistance (MDR) in pathogens is another critical area where pyridine-based compounds are of interest. researchgate.net Designing probes that can visualize the mechanisms of MDR or novel pyridine-based antibiotics could be a fruitful avenue of research. The solubility and bioavailability of compounds are often improved by the presence of a pyridine scaffold, which is a desirable property for potential therapeutics. enpress-publisher.com
The table below outlines key future research directions in pyridine-based chemical biology and the potential contributions of nitropyridine acetamide derivatives.
| Future Research Direction | Potential Role of this compound Derivatives |
| Activity-Based Probes (ABPs) | Serve as a scaffold for designing covalent inhibitors that target specific enzyme active sites. |
| Photoactivatable Probes | The nitro group could be utilized as a photolabile caging group for the controlled release of bioactive molecules. |
| Computational Probe Design | Provide a core structure for in silico screening of virtual libraries to identify new probes with high selectivity. |
| Combating Multidrug Resistance | Act as a starting point for the synthesis of novel antimicrobial agents or probes to study resistance mechanisms. |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(6-nitropyridin-6-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves acetylation of 6-nitropyridin-2-amine using acetic anhydride under reflux conditions. For example, in analogous compounds like N-(4-chloro-2-nitrophenyl)acetamide, refluxing with acetic anhydride for 30 minutes followed by ice quenching yields crystalline products . Optimization includes monitoring reaction temperature (80–100°C) and stoichiometric ratios (amine:acetic anhydride ≈ 1:5). Purification via recrystallization in ethanol improves yield (typical range: 70–85%) .
Q. How can researchers confirm the structural integrity of N-(6-nitropyridin-2-yl)acetamide post-synthesis?
- Methodology : X-ray crystallography is the gold standard for structural confirmation. For related nitrophenylacetamides, bond lengths (e.g., C–N: 1.34–1.38 Å) and torsion angles (e.g., nitro group twist: −16.7° to 160.9°) validate molecular geometry . Complementary techniques:
Q. What analytical techniques are effective for assessing purity, and how should method validation be approached?
- Methodology : Use HPLC with UV detection (λ = 254 nm) for purity analysis. A validated method for related acetamides involves a C18 column, mobile phase (acetonitrile/water, 60:40 v/v), and flow rate (1.0 mL/min). System suitability criteria: resolution >2.0 between analyte and impurities, RSD <2% for retention times . Quantify impurities via spiking experiments with known analogs (e.g., nitro-group degradation products) .
Advanced Research Questions
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodology : Discrepancies often arise from solvation effects or conformational flexibility. For example, computed NMR shifts (via DFT at B3LYP/6-311+G(d,p)) may deviate from experimental values by ±0.3 ppm due to hydrogen bonding. Validate by:
Q. What strategies are recommended for studying the reactivity of the nitro group in this compound?
- Methodology : Investigate nitro-group reduction (e.g., catalytic hydrogenation with Pd/C or Zn/HCl) to form amine intermediates. Monitor kinetics via UV-Vis (disappearance of λ ~400 nm nitro absorption). For regioselective functionalization, employ protecting groups (e.g., acetyl) on the pyridine ring to direct reactivity .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology : Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize specific conformers. In N-(4-chloro-2-nitrophenyl)acetamide, head-to-tail packing via H9B···O3 interactions (2.45 Å) dictates crystal lattice stability . Use Mercury software to model packing diagrams and calculate void volumes for polymorphism studies .
Safety and Data Contradiction Analysis
Q. What safety precautions are necessary given structural analogs’ toxicological profiles?
- Methodology : Nitroaromatic compounds (e.g., N-(9-(p-fluorophenylimino)fluoren-2-yl)acetamide) may exhibit carcinogenic potential. Implement:
Q. How should conflicting solubility data be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
